molecular formula C14H11IN2O4 B11022542 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide CAS No. 333441-73-9

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

Cat. No.: B11022542
CAS No.: 333441-73-9
M. Wt: 398.15 g/mol
InChI Key: ZQZVEWQFLHBMBU-UHFFFAOYSA-N
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Description

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound characterized by the presence of an iodine atom, a methoxy group, and a nitro group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Iodination: The nitrated product is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium iodate, to introduce the iodine atom at the 3-position.

    Amidation: The iodinated nitro compound is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the final benzamide product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium azide, copper(I) iodide, and DMF (dimethylformamide) are commonly used for nucleophilic substitution.

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are typical for nitro group reduction.

    Oxidation: Potassium permanganate in an alkaline medium is used for methoxy group oxidation.

Major Products

    Substitution: Formation of azido derivatives.

    Reduction: Formation of 3-amino-N-(2-methoxy-5-nitrophenyl)benzamide.

    Oxidation: Formation of 3-iodo-N-(2-hydroxy-5-nitrophenyl)benzamide.

Scientific Research Applications

Chemistry

In chemistry, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and nitro group play crucial roles in binding to these targets, influencing their activity and function. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide is unique due to the specific positioning of its functional groups. The combination of the iodine atom at the 3-position, the methoxy group at the 2-position, and the nitro group at the 5-position provides distinct chemical reactivity and biological activity. This unique arrangement allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

333441-73-9

Molecular Formula

C14H11IN2O4

Molecular Weight

398.15 g/mol

IUPAC Name

3-iodo-N-(2-methoxy-5-nitrophenyl)benzamide

InChI

InChI=1S/C14H11IN2O4/c1-21-13-6-5-11(17(19)20)8-12(13)16-14(18)9-3-2-4-10(15)7-9/h2-8H,1H3,(H,16,18)

InChI Key

ZQZVEWQFLHBMBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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